Disulfide, 4-methylphenyl phenyl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Disulfide, 4-methylphenyl phenyl, can be synthesized through the oxidation of thiols. One common method involves the reaction of 4-methylbenzenethiol with phenylthiol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction typically takes place in an organic solvent like trifluoroethanol or ethanol, under mild conditions .
Industrial Production Methods
In industrial settings, the production of disulfides often involves the use of catalytic processes to enhance yield and selectivity. For instance, the use of transition metal catalysts like iron(III) chloride or rhodium complexes can facilitate the oxidative coupling of thiols to form disulfides. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Disulfide, 4-methylphenyl phenyl, undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 4-methylbenzenethiol, phenylthiol.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.
Scientific Research Applications
Disulfide, 4-methylphenyl phenyl, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of other sulfur-containing compounds.
Biology: Studied for its role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in self-healing materials.
Industry: Applied in the development of advanced materials, such as cathode-active materials for rechargeable batteries
Mechanism of Action
The primary mechanism of action of disulfide, 4-methylphenyl phenyl, involves the reversible cleavage and formation of the disulfide bond. This process is mediated by redox reactions, where the disulfide bond can be reduced to thiols or oxidized to higher oxidation states. The disulfide exchange reaction is a key pathway, allowing the compound to participate in dynamic covalent chemistry and self-healing processes .
Comparison with Similar Compounds
Similar Compounds
Diphenyl disulfide: Similar structure but with two phenyl groups.
Bis(4-methylphenyl) disulfide: Contains two 4-methylphenyl groups.
4-Chlorophenyl disulfide: Similar structure with a chlorine substituent on the aromatic ring.
Uniqueness
Disulfide, 4-methylphenyl phenyl, is unique due to the presence of both a 4-methylphenyl group and a phenyl group, which imparts distinct chemical properties and reactivity. This combination allows for specific applications in materials science and organic synthesis that are not achievable with symmetrical disulfides .
Properties
IUPAC Name |
1-methyl-4-(phenyldisulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S2/c1-11-7-9-13(10-8-11)15-14-12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJJAJHNIUBUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453072 |
Source
|
Record name | Disulfide, 4-methylphenyl phenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29627-34-7 |
Source
|
Record name | Disulfide, 4-methylphenyl phenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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